N-(3-chloro-4-fluorophenyl)-N'-1-naphthylthiourea
Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-1-naphthylthiourea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research to investigate the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway. This pathway plays a critical role in regulating immune responses, hematopoiesis, and cell proliferation and survival. AG490 has been shown to inhibit JAK2 and JAK3, which are important components of the JAK/STAT pathway.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-N'-1-naphthylthiourea inhibits JAK2 and JAK3 by binding to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of the JAK/STAT pathway, which is critical for the regulation of various cellular processes.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-N'-1-naphthylthiourea has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context in which it is used. In cancer cells, N-(3-chloro-4-fluorophenyl)-N'-1-naphthylthiourea has been shown to inhibit cell proliferation and induce apoptosis. In autoimmune diseases, N-(3-chloro-4-fluorophenyl)-N'-1-naphthylthiourea has been shown to suppress the immune response and reduce inflammation. In stem cells, N-(3-chloro-4-fluorophenyl)-N'-1-naphthylthiourea has been shown to promote differentiation and inhibit self-renewal.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-N'-1-naphthylthiourea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for JAK2 and JAK3, and has been shown to be effective in inhibiting the JAK/STAT pathway in a variety of cell types. However, N-(3-chloro-4-fluorophenyl)-N'-1-naphthylthiourea also has some limitations. It is not selective for JAK2 and JAK3, and can also inhibit other kinases. It can also have off-target effects on other cellular processes, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N'-1-naphthylthiourea. One area of interest is the development of more selective JAK inhibitors that can target specific members of the JAK family. Another area of interest is the investigation of the role of JAK/STAT signaling in the development of various diseases, including cancer, autoimmune diseases, and neurological disorders. Additionally, the use of N-(3-chloro-4-fluorophenyl)-N'-1-naphthylthiourea in combination with other therapies, such as chemotherapy or immunotherapy, may have synergistic effects and improve treatment outcomes. Finally, the development of new delivery methods for N-(3-chloro-4-fluorophenyl)-N'-1-naphthylthiourea, such as nanoparticles or liposomes, may enhance its efficacy and reduce off-target effects.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N'-1-naphthylthiourea has been widely used in scientific research to investigate the role of the JAK/STAT pathway in various biological processes. It has been shown to inhibit the proliferation of cancer cells, suppress the immune response in autoimmune diseases, and promote the differentiation of stem cells. N-(3-chloro-4-fluorophenyl)-N'-1-naphthylthiourea has also been used to study the effects of JAK/STAT inhibition on the development of various diseases, including cancer, rheumatoid arthritis, and multiple sclerosis.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-naphthalen-1-ylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2S/c18-14-10-12(8-9-15(14)19)20-17(22)21-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXILNTXTBCMFBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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